N-Acetylserine

Vue d'ensemble

Description

La N-Acétyl-Sérine est une forme N-terminale protégée biodisponible de l'acide α-aminé protéinogène L-sérine. La N-Acétyl-Sérine peut être produite soit par synthèse directe de N-acétyltransférases spécifiques, soit par dégradation protéolytique de protéines N-acétylées par des hydrolases spécifiques .

Mécanisme D'action

Target of Action

N-Acetyl-L-serine, also known as N-Acetylserine, primarily targets the Coagulation factor XIII A chain in humans . This protein plays a crucial role in the final stages of blood clotting, where it cross-links fibrin, making the fibrin matrix more stable and resistant to degradation .

Mode of Action

It is known that n-acetyl-l-serine can bind to the cysb deacetylase protein . This interaction could potentially influence the activity of this enzyme, leading to changes in cellular processes .

Biochemical Pathways

N-Acetyl-L-serine is involved in the biosynthesis of cysteine, an essential amino acid. The biosynthesis of cysteine from serine in bacteria is carried out by a two-step pathway beginning with the O-acetylation of serine, followed by O-replacement of the acetyl group by sulfide or thiosulfate . This process is regulated by serine acetyltransferase, which synthesizes O-acetylserine from substrates L-serine and acetyl coenzyme A . This enzyme plays a key role in regulating cellular cysteine levels .

Pharmacokinetics

It is known that the compound is a small molecule, which suggests it may be readily absorbed and distributed in the body .

Result of Action

It is known that the compound plays a role in the biosynthesis of cysteine, which is essential for protein synthesis and other cellular functions . By influencing the levels of cysteine in the cell, N-Acetyl-L-serine could potentially impact a wide range of cellular processes.

Action Environment

The action of N-Acetyl-L-serine can be influenced by various environmental factors. For instance, the availability of serine in the cell environment can impact the uptake, synthesis, and metabolism of serine, which in turn can affect macrophage activation and inflammatory responses . Furthermore, the compound’s action, efficacy, and stability could potentially be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Analyse Biochimique

Biochemical Properties

N-Acetyl-L-serine plays a crucial role in various biochemical reactions. This pathway is finely regulated via feedback inhibition and stimulation of enzymatic activities .

In the biosynthesis of cysteine, Serine acetyltransferase (SATase) catalyzes the formation of O-acetyl-serine (OAS) from L-serine . N-Acetyl-L-serine can be seen as a form of activated serine, ready to participate in subsequent reactions .

Cellular Effects

N-Acetyl-L-serine influences various cellular processes. It is involved in the regulation of nutrient and metabolite movement between blood and the brain . It is also involved in the modulation of specific serine-related metabolic pathways in the liver .

Molecular Mechanism

The molecular mechanism of N-Acetyl-L-serine involves its conversion to O-acetyl-serine by SATase, which is a key step in the biosynthesis of cysteine . This reaction links the serine metabolism to cysteine biosynthesis . The SATase enzyme itself is subject to feedback regulation by cysteine, ensuring a balanced production of cysteine in the cell .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in long-term metabolic processes, such as the biosynthesis of cysteine .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of N-Acetyl-L-serine in animal models. It is known that L-serine, the parent compound of N-Acetyl-L-serine, has been studied in animal models, where it has shown neuroprotective effects .

Metabolic Pathways

N-Acetyl-L-serine is involved in the Asp-family amino acid biosynthetic pathway, leading to the production of cysteine . It is also involved in the phosphorylated pathway of serine synthesis .

Transport and Distribution

N-Acetyl-L-serine is transported and distributed within cells and tissues as part of its role in various metabolic processes. It is involved in the regulation of nutrient and metabolite movement between blood and the brain .

Subcellular Localization

The subcellular localization of N-Acetyl-L-serine is not explicitly documented in the literature. The enzymes involved in its metabolic pathways, such as SATase, have been found in various subcellular compartments. For instance, SATase isoforms have been found in the cytosol, chloroplasts, and mitochondria .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La N-Acétyl-Sérine peut être synthétisée par diverses méthodes. Une méthode courante implique l'estérification de la sérine en utilisant du méthanol ou de l'alcool éthylique, suivie d'une chloration par le chlorure de sulfoxyde et d'une acétylation subséquente . Le produit acétylé est ensuite recristallisé pour obtenir la N-acétyl-Sérine. Cette méthode est efficace, avec des rendements de réaction élevés et un minimum de sous-produits .

Méthodes de production industrielle

Dans les milieux industriels, la N-Acétyl-Sérine peut être produite par l'action enzymatique des N-acétyltransférases, qui catalysent le transfert d'un groupe acétyle à la sérine . Cette méthode est avantageuse en raison de sa spécificité et de son efficacité pour produire de la N-Acétyl-Sérine de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

La N-Acétyl-Sérine subit diverses réactions chimiques, notamment :

Oxydation : La N-Acétyl-Sérine peut être oxydée pour former des dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir la N-Acétyl-Sérine en ses formes réduites.

Substitution : La N-Acétyl-Sérine peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et divers nucléophiles pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la N-Acétyl-Sérine peut produire des dérivés oxo, tandis que la réduction peut produire des formes réduites du composé .

Applications de recherche scientifique

La N-Acétyl-Sérine a un large éventail d'applications de recherche scientifique, notamment :

Médecine : Elle est étudiée pour ses effets thérapeutiques potentiels et son rôle dans les troubles métaboliques.

Mécanisme d'action

La N-Acétyl-Sérine exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies. Elle est impliquée dans l'acétylation des protéines, ce qui peut affecter leur stabilité et leur fonction . Le processus d'acétylation est catalysé par les N-acétyltransférases, qui transfèrent un groupe acétyle à l'acide aminé . Cette modification peut influencer les interactions protéine-protéine, l'activité enzymatique et les voies de signalisation cellulaire .

Applications De Recherche Scientifique

N-Acetyl-Serine has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

La N-Acétyl-Sérine peut être comparée à d'autres composés similaires, tels que :

N-Acétyl-Méthionine : Un autre acide aminé N-acétylé ayant des propriétés et des fonctions similaires.

N-Acétyl-Cystéine : Connu pour ses propriétés antioxydantes et son utilisation dans les traitements médicaux.

O-Acétyl-Sérine : Un précurseur dans la biosynthèse de la cystéine.

La N-Acétyl-Sérine est unique en raison de son rôle spécifique dans l'acétylation des protéines et de sa participation à diverses voies métaboliques .

Activité Biologique

N-Acetylserine (NAS) is a derivative of the amino acid L-serine, classified as an N-acyl-alpha amino acid. This compound has garnered attention due to its various biological activities and potential therapeutic implications. This article explores the biological activity of this compound, including its role in metabolic processes, implications in chronic kidney disease (CKD), and its potential as a biomarker.

Overview of this compound

This compound is synthesized from L-serine and acetyl-CoA via the action of N-acetyltransferases. It serves as a substrate for various metabolic pathways and is involved in protein acetylation, which is crucial for protein stability and function. Approximately 85% of human proteins undergo N-terminal acetylation, highlighting the significance of this modification in cellular processes .

Metabolic Role and Mechanism

This compound plays a vital role in the biosynthesis of cysteine. It acts as an intermediate in the cysteine biosynthetic pathway, where it can influence the activity of key enzymes such as CysE and CysK. These enzymes are critical for regulating sulfur metabolism in bacteria and may serve as targets for antimicrobial therapies . The inhibition of these enzymes can lead to altered redox states within cells, enhancing susceptibility to oxidative stress .

Implications in Chronic Kidney Disease

Recent studies have identified this compound as a potential biomarker for kidney function. Elevated levels of this compound have been associated with CKD progression, particularly in patients with type 1 diabetes . Research indicates that this compound levels may reflect impaired proximal tubular function, suggesting a role in kidney health assessment beyond traditional measures like estimated glomerular filtration rate (eGFR) .

Case Studies

- Chronic Kidney Disease Progression : A study involving 158 individuals with type 1 diabetes found that elevated urinary levels of this compound correlated with progression to end-stage renal disease (ESRD). In another cohort of 246 children with CKD stage 1 or 2, similar associations were observed, indicating that this compound may serve as an important marker for monitoring kidney health .

- Acy1 Deficiency : In experiments with Acy1 knockout mice, researchers noted significantly higher blood levels of this compound following adenine-induced kidney injury compared to wild-type littermates. This suggests that this compound may play a role in nephrotoxicity or could serve as a surrogate marker for other harmful substrates .

Table: Summary of Biological Activities and Implications

Propriétés

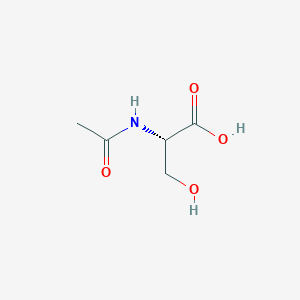

IUPAC Name |

(2S)-2-acetamido-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIHLJJYMXLCOY-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167615 | |

| Record name | N-Acetylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16354-58-8 | |

| Record name | Acetylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16354-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-Serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02340 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98518XGZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207.6 °C | |

| Record name | N-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Acetylserine acts as the physiological inducer of the cysteine regulon in bacteria like Klebsiella aerogenes and Salmonella typhimurium. [, ] It binds to the CysB protein, a LysR-type transcriptional regulator, enhancing its binding to the cysJIH promoter and diminishing its binding to the cysB promoter. [] This interaction ultimately promotes the transcription of genes involved in cysteine biosynthesis.

A: Research suggests that this compound can indirectly influence the renin-angiotensin system. Studies show that N-Acetylcysteine, a related compound with a sulfhydryl group, inhibits angiotensin-converting enzyme (ACE) activity in vivo. [, , ] This inhibition leads to a reduced pressor effect of angiotensin I and decreased plasma angiotensin II levels. [, ] While the study specifically investigated N-Acetylcysteine, it suggests a potential link between this compound and the renin-angiotensin system, which warrants further investigation.

ANone: The molecular formula of this compound is C5H9NO4, and its molecular weight is 147.13 g/mol.

ANone: The provided research papers primarily focus on the biological activity and metabolic pathways of this compound. Information about its material compatibility and stability under various conditions is limited within these studies.

ANone: While this compound plays a crucial role in regulating cysteine biosynthesis, the provided research doesn't directly attribute any catalytic properties to the molecule itself. Its primary function, as highlighted, is its interaction with regulatory proteins like CysB.

ANone: The provided research papers primarily focus on experimental investigations of this compound. While computational chemistry and modeling could offer valuable insights into its interactions and properties, these specific studies don't delve into such analyses.

A: The presence of a sulfhydryl group in N-Acetylcysteine is crucial for its ability to enhance the hypotensive effect of nitroglycerin and reverse nitrate tolerance in rats. [] Conversely, this compound, which has a hydroxyl group in place of the sulfhydryl group, did not exhibit the same protective effects against nitrate tolerance. [] This difference highlights the importance of the sulfhydryl group for the specific biological activities related to nitrate tolerance and the hypotensive effects of nitroglycerin.

A: Yes, the acetylation of serine to form this compound can significantly alter its recognition by enzymes and transporters. For instance, this compound is a substrate for acylamino acid-releasing enzymes, which specifically cleave the N-acetyl group. [] This modification differentiates this compound from serine in metabolic pathways and protein synthesis.

ANone: The provided research papers primarily focus on the biological roles and mechanisms of action of this compound. Detailed information regarding its stability under various conditions and specific formulation strategies to improve its stability, solubility, or bioavailability is limited within these studies.

ANone: The research papers provided don't explicitly address SHE regulations for this compound. It's important to consult relevant regulatory guidelines and safety data sheets for handling and usage.

ANone: While the research highlights the biological activity of this compound, it doesn't delve into the specifics of its ADME profile. Further research is needed to understand how it's processed within the body.

ANone: The provided research mainly focuses on the mechanistic aspects of this compound, particularly its role as an inducer in cysteine biosynthesis and its potential implications for the renin-angiotensin system. While it highlights the compound's biological relevance, detailed studies on its efficacy in specific cell-based assays or animal models are not extensively covered in these papers. Further research is needed to explore its therapeutic potential.

ANone: While the provided research focuses on the biological activities of this compound, it does not extensively cover detailed toxicology studies or long-term safety data. Further research is necessary to establish its safety profile comprehensively.

ANone: The provided research papers primarily focus on the fundamental biological roles and mechanisms of action of this compound. In-depth information concerning drug delivery, biomarkers, environmental impact, and other related aspects requires further investigation and is not extensively addressed in these specific studies.

ANone: Some key historical findings related to this compound include:

- Identification as an inducer of cysteine biosynthesis: Early research identified this compound as a key molecule involved in regulating cysteine biosynthesis in bacteria. [, ] This discovery highlighted its importance in amino acid metabolism and regulation.

- Elucidation of its interaction with CysB protein: Studies uncovered the specific interaction between this compound and the CysB protein, a transcriptional regulator. [, ] This finding provided crucial insights into the molecular mechanisms by which this compound influences gene expression related to cysteine biosynthesis.

- Potential role in nitrate tolerance and the renin-angiotensin system: More recent research suggests a potential link between this compound and the renin-angiotensin system. [, , ] This connection stemmed from studies on N-Acetylcysteine, which shares structural similarities with this compound.

ANone: Potential areas for interdisciplinary research and collaboration involving this compound include:

- Exploring its role in gut microbiota and health: Research suggests that this compound may be involved in modulating gut microbiota and influencing host health. [] Collaborative efforts between microbiologists, immunologists, and nutritionists could shed light on the intricate interplay between diet, gut microbiota, and this compound, potentially leading to novel strategies for improving gut health and overall well-being.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.